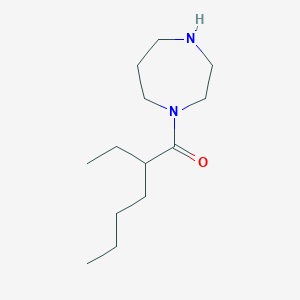

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

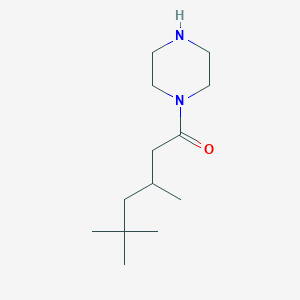

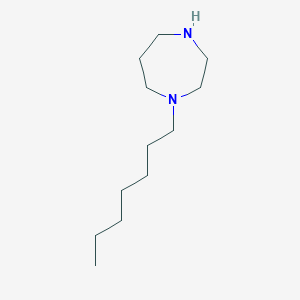

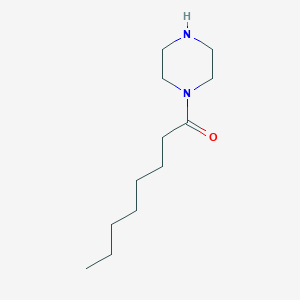

The compound “1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one” is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing nitrogen . The 1,4-diazepane ring is attached to a 2-ethylhexan-1-one group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,4-diazepanes are typically synthesized via reductive amination . This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, 1,4-diazepanes are known to participate in a variety of chemical reactions. These include reactions with electrophiles due to the presence of nitrogen atoms, which have a lone pair of electrons .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like 1-(1,4-Diazepan-1-yl)ethanone are reported to be colorless to yellow liquids .

Wirkmechanismus

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is RNA polymerase I . This enzyme plays a crucial role in the transcription of ribosomal RNA (rRNA), a key component of the protein synthesis machinery within cells . By targeting RNA polymerase I, the compound can potentially disrupt protein synthesis, which is often upregulated in cancer cells .

Mode of Action

The compound interacts with its target, RNA polymerase I, leading to the inhibition of rRNA transcription . This results in a decrease in protein synthesis, which can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .

Pharmacokinetics

The compound’s pharmacokinetic properties would likely influence its bioavailability and efficacy .

Result of Action

The result of the compound’s action is a decrease in protein synthesis due to the disruption of ribosome biogenesis . This can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .

Vorteile Und Einschränkungen Für Laborexperimente

1,4-Diazepan-2-ylhexane has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It also has a low toxicity, making it safe for use in laboratory experiments. The main limitation of 1,4-Diazepan-2-ylhexane is that it has a low solubility in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

1,4-Diazepan-2-ylhexane has a variety of potential applications in the future. It could be used in the development of novel drugs for the treatment of anxiety, depression, and other neurological disorders. It could also be used in the development of drugs for the treatment of pain and inflammation. In addition, it could be used in the development of drugs for the treatment of epilepsy and other seizure disorders. Finally, it could be used in the development of drugs for the treatment of substance abuse and addiction.

Synthesemethoden

1,4-Diazepan-2-ylhexane can be synthesized via several methods, including the Curtius rearrangement, the Friedel-Crafts alkylation, and the Knoevenagel condensation. The Curtius rearrangement is the most commonly used method for the synthesis of 1,4-Diazepan-2-ylhexane and involves the reaction of an acyl chloride with an amine. The Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide. The Knoevenagel condensation involves the reaction of an aldehyde with an amine.

Wissenschaftliche Forschungsanwendungen

1,4-Diazepan-2-ylhexane is used in a variety of scientific research applications, including drug discovery, drug metabolism, and biochemical and physiological studies. It is also used in the synthesis of other compounds, such as 1,4-diazepan-2-ylhexanol, which is used in the synthesis of pharmaceuticals.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-ethylhexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-3-5-7-12(4-2)13(16)15-10-6-8-14-9-11-15/h12,14H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDCTWFMINIRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)

![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)